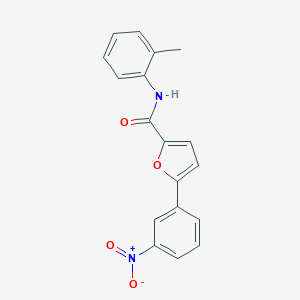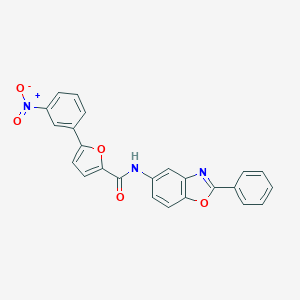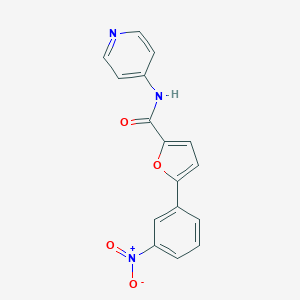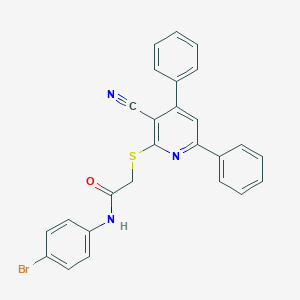![molecular formula C26H23NO7S B407671 METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407671.png)
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines benzofuran, benzenesulfonamido, and phenoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamido and phenoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)NAPHTHALENE-2-SULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
- METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)PHENYLSULFONAMIDO]BENZOFURAN-3-CARBOXYLATE
Uniqueness
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the ethylbenzenesulfonamido group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C26H23NO7S |
|---|---|
Peso molecular |
493.5g/mol |
Nombre IUPAC |
methyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-18-10-13-21(14-11-18)35(30,31)27(26(29)34-20-8-6-5-7-9-20)19-12-15-23-22(16-19)24(17(2)33-23)25(28)32-3/h5-16H,4H2,1-3H3 |
Clave InChI |
XXODHUZFDRZXPQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407588.png)





![2-(3-fluorophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407598.png)

![propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B407602.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B407603.png)


![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407606.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B407608.png)
